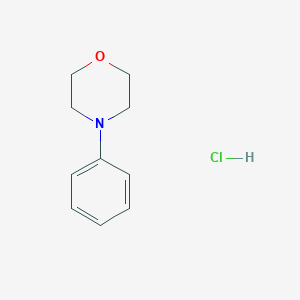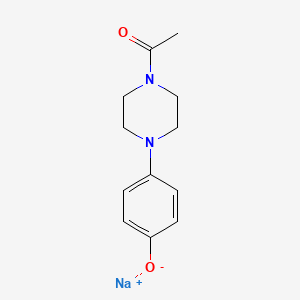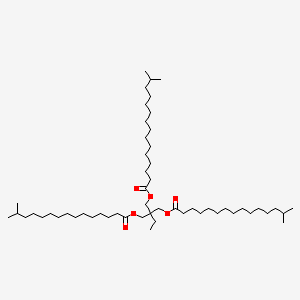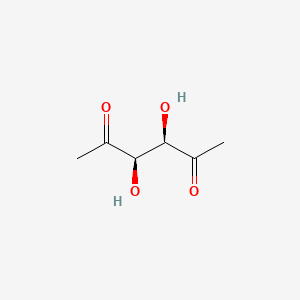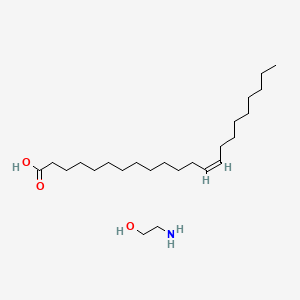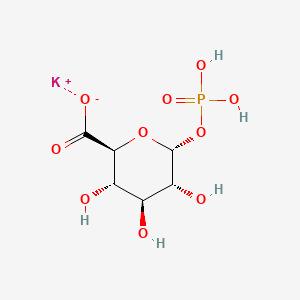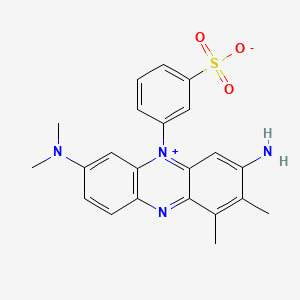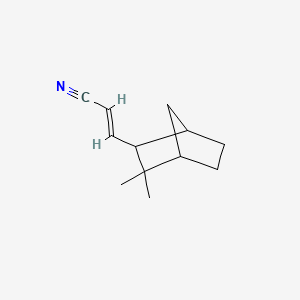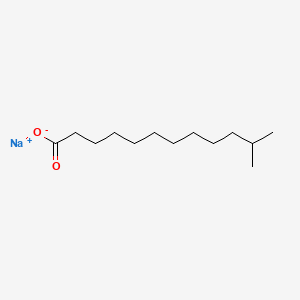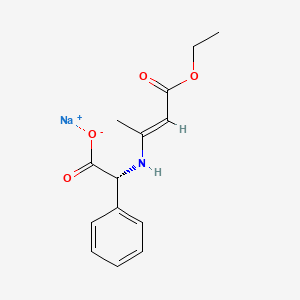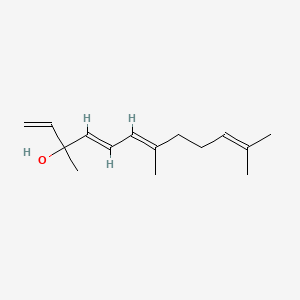
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. These methods often utilize advanced catalysts and optimized reaction conditions to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is unique due to its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
59121-99-2 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(4E,6E)-3,7,11-trimethyldodeca-1,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,8-9,11-12,16H,1,7,10H2,2-5H3/b12-8+,14-11+ |
InChIキー |
UIMSQVVHHIUQOZ-ZZAMHKPASA-N |
異性体SMILES |
CC(=CCC/C(=C/C=C/C(C)(C=C)O)/C)C |
正規SMILES |
CC(=CCCC(=CC=CC(C)(C=C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


